molecular formula C16H14BrN5OS B3423836 2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide CAS No. 324054-76-4

2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide

Cat. No.: B3423836
CAS No.: 324054-76-4
M. Wt: 404.3 g/mol
InChI Key: ZHHCMWHDOHWEDJ-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis
The compound 2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide (CAS: 324054-76-4) is a 1,2,4-triazole derivative featuring a 3-bromophenyl substituent at position 5, a phenyl group at position 4, and a thioacetohydrazide moiety at position 2. Its synthesis typically involves multi-step reactions starting from 3-bromobenzoic acid, which undergoes esterification, hydrazide formation, and cyclization to yield the triazole core . The final step introduces the thioacetohydrazide group, critical for biological activity .

Properties

IUPAC Name

2-[[5-(3-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN5OS/c17-12-6-4-5-11(9-12)15-20-21-16(24-10-14(23)19-18)22(15)13-7-2-1-3-8-13/h1-9H,10,18H2,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHCMWHDOHWEDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360416
Record name 2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324054-76-4, 5853-18-9
Record name 2-[[5-(3-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=324054-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

    Substitution Reactions: The bromophenyl and phenyl groups are introduced through substitution reactions, often involving halogenated precursors and nucleophilic aromatic substitution.

    Thioacetohydrazide Formation:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the bromophenyl group, potentially leading to dehalogenation or hydrogenation products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Dehalogenated or hydrogenated derivatives.

    Substitution Products: Various substituted triazole derivatives depending on the nucleophile used.

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions.

    Material Science: Its derivatives can be explored for use in the development of new materials with specific electronic or optical properties.

Biology and Medicine:

    Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound could be investigated for potential antibacterial or antifungal activities.

    Anticancer Research: The compound’s structure suggests it could interact with biological targets involved in cancer, making it a candidate for anticancer drug development.

Industry:

    Agriculture: Potential use as a fungicide or pesticide due to its bioactive triazole core.

    Pharmaceuticals: As a precursor or intermediate in the synthesis of more complex pharmaceutical agents.

Mechanism of Action

The mechanism of action of 2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide would depend on its specific application. In biological systems, it could interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring is known to bind to heme iron in cytochrome P450 enzymes, potentially inhibiting their function. The bromophenyl group could enhance binding affinity through halogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Activities
Compound Name / ID Substituents (Triazole Core) Hydrazone Moiety Biological Activity Reference
Target Compound (CAS 324054-76-4) 5-(3-bromophenyl), 4-phenyl None (free hydrazide) Not explicitly reported in evidence; inferred antimicrobial/anticancer potential
N'-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-triazol-3-yl)thio)acetohydrazide (10) 5-(2-(phenylamino)ethyl) 4-(dimethylamino)benzylidene Inhibits cancer cell migration (IGR39, MDA-MB-231, Panc-1); antimetastatic candidate
N'-(5-nitro-2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-triazol-3-yl)thio)acetohydrazide (6) 5-(2-(phenylamino)ethyl) 5-nitroisatin-based hydrazone Cytotoxic against melanoma IGR39 (IC₅₀: 12.3 µM)
2-((4-Phenyl-5-pyridin-4-yl-4H-triazol-3-yl)thio)acetohydrazide (5) 5-pyridin-4-yl Free hydrazide Moderate antimicrobial activity (MIC: 31.3–500 µg/mL)
5,5'-Methylenebis(4-phenyl-4H-1,2,4-triazole-3-thiol) (2) Bis-triazole core None Broad-spectrum antimicrobial activity

Key Research Findings

  • Anticancer Activity: Compound 10 () demonstrated potent inhibition of cancer cell migration across melanoma, breast, and pancreatic lines, attributed to the 4-(dimethylamino)benzylidene group enhancing interaction with cellular targets . Derivatives with isatin-based hydrazones (e.g., compounds 4–7 in ) showed selective cytotoxicity against melanoma (IGR39), with IC₅₀ values ranging from 12.3–25.7 µM .
  • Antimicrobial Activity :

    • The pyridine-substituted analogue (Compound 5 , ) exhibited moderate activity against Gram-positive bacteria (MIC: 125 µg/mL) due to enhanced membrane penetration .
    • Bis-triazole derivatives () showed broader activity (MIC: 31.3–500 µg/mL), likely due to dual triazole cores increasing target affinity .
  • Structural-Activity Relationships (SAR) :

    • Electron-withdrawing groups (e.g., 3-bromophenyl in the target compound) improve stability and binding to hydrophobic pockets in enzymes .
    • Hydrazone modifications (e.g., aromatic or heterocyclic aldehydes) enhance anticancer potency by enabling Schiff base formation with cellular nucleophiles .
    • Bulkier substituents (e.g., pyridine or morpholine) in the triazole core reduce antimicrobial efficacy but improve selectivity .

Biological Activity

The compound 2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is an organic molecule that has garnered attention for its potential biological activities. The triazole ring structure is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer effects. This article explores the biological activity of this compound, focusing on its synthesis, characterization, and pharmacological implications.

Synthesis and Characterization

The synthesis of this compound typically involves the following steps:

  • Formation of Triazole Ring : The initial step includes the cyclization of 2-acyl-N-(aryl)hydrazine derivatives with thiocyanates to form the triazole ring.
  • Thioether Linkage : The introduction of a thioether linkage is achieved through S-alkylation reactions.
  • Hydrazide Formation : The final product is obtained by acylation of the hydrazine moiety with appropriate acyl chlorides.

Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Biological Activity

The biological activity of this compound has been evaluated through various studies:

Antimicrobial Activity

Studies have indicated that compounds containing triazole rings exhibit significant antimicrobial properties. The presence of the bromophenyl group enhances the interaction with microbial targets. For example, similar compounds have shown activity against a range of bacteria and fungi, suggesting that this compound may also possess comparable efficacy.

Anticancer Potential

Research has highlighted that triazole-based compounds can inhibit cancer cell proliferation. In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against certain cancer cell lines. The mechanism may involve the inhibition of key enzymes or pathways associated with tumor growth.

Case Studies

Several case studies have been documented regarding compounds structurally similar to this compound:

  • Bcl-2 Targeting : A study demonstrated that related triazole compounds showed selective sub-micromolar IC50 growth-inhibitory activity against Bcl-2-expressing human cancer cell lines. This points to a potential mechanism where the compound may act as a Bcl-2 inhibitor .
  • Antifungal Activity : Another study reported that triazole derivatives displayed potent antifungal activity against various strains, indicating that our compound may share similar properties due to its structural features .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition against bacteria and fungi
AnticancerSelective cytotoxicity in cancer cell lines
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Chemical Reactions Analysis

Substitution Reactions

The bromine atom on the 3-bromophenyl group undergoes nucleophilic aromatic substitution (NAS) reactions. Common reagents and conditions include:

ReagentConditionsMajor ProductReference
Sodium methoxideDMF, 80–90°C, 12–24 hrs3-methoxyphenyl derivative
PiperidineEtOH, reflux, 8 hrs3-piperidinophenyl-substituted compound
Potassium cyanideCuCN catalysis, 120°C3-cyanophenyl analog

Oxidation and Reduction

The thioether (-S-) and hydrazide (-CONHNH₂) groups participate in redox reactions:

Oxidation Reactions

Oxidizing AgentConditionsOutcomeReference
H₂O₂ (30%)Acetic acid, 50°C, 3 hrsSulfoxide/sulfone derivatives
KMnO₄ (acidic)H₂SO₄, 60°C, 2 hrsCleavage of thioether to sulfonic acid

Reduction Reactions

Reducing AgentConditionsOutcomeReference
NaBH₄EtOH, 45–50°C, 1.5 hrsReduction of ketones to secondary alcohols
LiAlH₄THF, 0°C → RT, 6 hrsHydrazide → hydrazine derivative

S-Alkylation and Cyclization

The thioether group reacts with alkyl halides or α-halo ketones:

Reaction PartnerConditionsProductReference
2-Bromo-1-phenylethanoneCs₂CO₃, DMF, 24 hrsKetone intermediate (precursor to alcohols)
Ethyl chloroacetateK₂CO₃, acetone, refluxThioester derivative

Condensation Reactions

The acetohydrazide group forms Schiff bases with aldehydes:

AldehydeConditionsProductReference
3,4-DichlorobenzaldehydeEtOH, reflux, 6 hrsSchiff base with antifungal activity
2-Chloro-6-fluorobenzaldehydeRT, 12 hrsHydrazone derivative

Stability Under Synthetic Conditions

Key stability observations include:

  • Thermal Stability : Decomposes above 250°C without melting .

  • pH Sensitivity : Stable in acidic (pH 2–6) and neutral conditions but hydrolyzes in strongly alkaline media (pH > 10).

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via cyclization of thiosemicarbazides or alkylation of triazole-thiol precursors. For example, refluxing 2-bromobenzoyl derivatives with hydrazine hydrate in propan-2-ol yields intermediates, which are further functionalized with chloroacetic acid or thioacetate esters . Solvent choice (e.g., ethanol vs. acetonitrile) and reflux duration (3–4 hours) critically affect crystallinity and purity. Yields range from 60–85%, depending on substituent steric effects .

Q. How is the structure of this compound confirmed post-synthesis?

  • Methodology : Structural characterization employs a combination of IR spectroscopy (S-H stretch at 2550–2600 cm⁻¹, C=O at 1680–1700 cm⁻¹), ¹H/¹³C NMR (distinct peaks for bromophenyl protons at δ 7.2–7.8 ppm and triazole carbons at δ 150–160 ppm), and elemental analysis (C, H, N, S within ±0.3% of theoretical values). Thin-layer chromatography (TLC) with silica gel plates verifies purity .

Q. What are the key physicochemical properties relevant to its handling and storage?

  • Methodology : The compound is a crystalline solid with a melting point of 180–185°C. It is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO). Stability studies under ambient light and humidity show <5% degradation over 6 months when stored in airtight containers at 4°C .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
Reactant of Route 2
2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide

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